(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid
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Overview
Description
The compound “(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid” is a highly complex organic molecule. It features multiple functional groups, including amides, carbamimidamido, and sulfonamides, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to form amide bonds between carboxylic acids and amines.
Protection and Deprotection Steps: Protecting groups like Boc or Fmoc may be used to protect functional groups during intermediate steps.
Coupling Reactions: Employing coupling agents such as EDCI or HATU to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Automated Peptide Synthesizers: For efficient and high-throughput synthesis.
Purification Techniques: Using chromatography methods like HPLC to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, HATU.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its complex structure.
Industry: Use in the synthesis of specialized materials or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of multiple amide bonds.
Sulfonamides: Containing the sulfonamide functional group.
Carbamimidamides: Featuring the carbamimidamido group.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups in a single molecule, making it a versatile compound for various applications.
Properties
Molecular Formula |
C76H98N16O15S |
---|---|
Molecular Weight |
1507.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C76H98N16O15S/c1-6-7-22-57(83-68(97)58(23-15-38-81-76(77)78)84-70(99)59(36-37-66(94)95)82-67(96)51-27-29-52(30-28-51)89-90-53-32-34-55(35-33-53)91(4)5)69(98)86-61(43-48-17-10-8-11-18-48)72(101)85-60(42-47(2)3)71(100)88-63(46-93)73(102)87-62(44-49-19-12-9-13-20-49)75(104)92-41-16-24-64(92)74(103)80-40-39-79-54-31-26-50-21-14-25-65(56(50)45-54)108(105,106)107/h8-14,17-21,25-35,45,47,57-64,79,93H,6-7,15-16,22-24,36-44,46H2,1-5H3,(H,80,103)(H,82,96)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,102)(H,88,100)(H,94,95)(H4,77,78,81)(H,105,106,107)/t57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
PNRPVHDIQAKCPJ-LSHDDWBOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
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